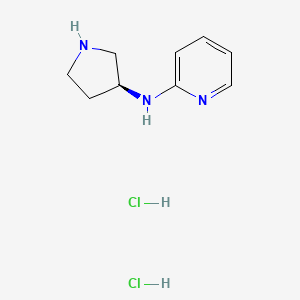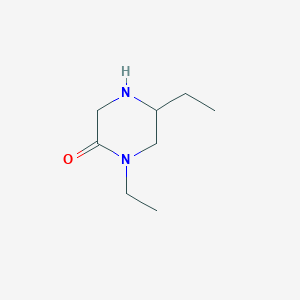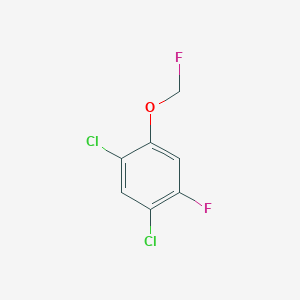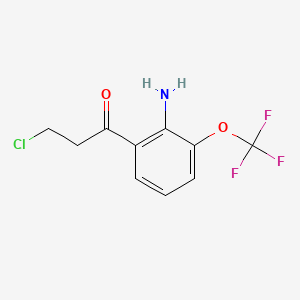
(S)-2-Amino-3-(5-(2-fluorobenzyl)-1H-imidazol-4-YL)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-3-(5-(2-fluorobenzyl)-1H-imidazol-4-YL)propanoic acid is a complex organic compound that features a fluorobenzyl group attached to an imidazole ring, which is further connected to a propanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-(5-(2-fluorobenzyl)-1H-imidazol-4-YL)propanoic acid typically involves multi-step organic synthesis. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods: Industrial production of this compound may involve continuous-flow synthesis strategies, which offer better control over reaction conditions and higher process efficiency compared to traditional batch reactors . This method is particularly beneficial for the commercial manufacturing of fine chemicals and pharmaceutical intermediates.
化学反应分析
Types of Reactions: (S)-2-Amino-3-(5-(2-fluorobenzyl)-1H-imidazol-4-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The fluorobenzyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of catalysts.
Major Products: The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazole compounds.
科学研究应用
(S)-2-Amino-3-(5-(2-fluorobenzyl)-1H-imidazol-4-YL)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of fine chemicals and as a precursor for various industrial applications.
作用机制
The mechanism of action of (S)-2-Amino-3-(5-(2-fluorobenzyl)-1H-imidazol-4-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The fluorobenzyl group and imidazole ring play crucial roles in binding to target molecules, influencing biological activity and efficacy. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .
相似化合物的比较
- 3-Amino-2-(2-fluorobenzyl)propanoic acid
- 3-((2-Fluorobenzyl)oxy)propanoic acid
Comparison: Compared to similar compounds, (S)-2-Amino-3-(5-(2-fluorobenzyl)-1H-imidazol-4-YL)propanoic acid stands out due to its unique imidazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C13H14FN3O2 |
|---|---|
分子量 |
263.27 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-[5-[(2-fluorophenyl)methyl]-1H-imidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C13H14FN3O2/c14-9-4-2-1-3-8(9)5-11-12(17-7-16-11)6-10(15)13(18)19/h1-4,7,10H,5-6,15H2,(H,16,17)(H,18,19)/t10-/m0/s1 |
InChI 键 |
YHNSAHPLZKAVJY-JTQLQIEISA-N |
手性 SMILES |
C1=CC=C(C(=C1)CC2=C(N=CN2)C[C@@H](C(=O)O)N)F |
规范 SMILES |
C1=CC=C(C(=C1)CC2=C(N=CN2)CC(C(=O)O)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



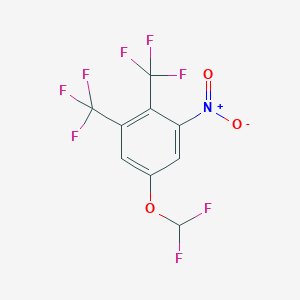
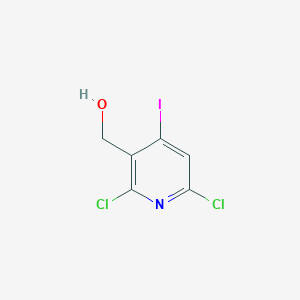

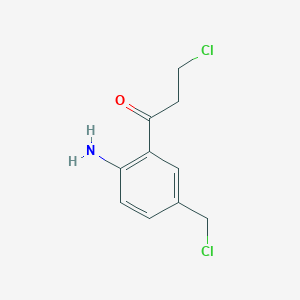

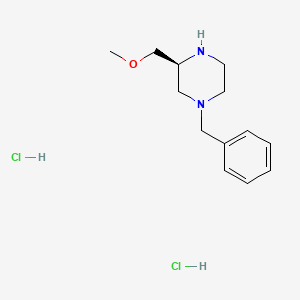
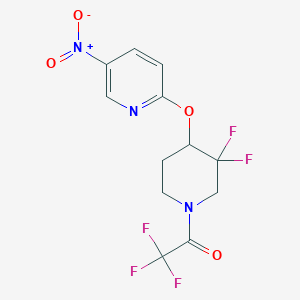
![((1R,2R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-yl)methanol](/img/structure/B14047193.png)
